9-Acetylamino-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
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Overview
Description
9-Acetylamino-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of pyridodiazepines This compound is characterized by its unique structure, which includes a pyrido-benzodiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetylamino-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gould–Jacobs reaction or similar synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Acetylamino-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
9-Acetylamino-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Acetylamino-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
- 7-chloro-11-ethyl-6-methyl-9-(trifluoromethyl)pyrido(3,2-c)(1,5)benzodiazepin-5-one
Uniqueness
9-Acetylamino-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is unique due to its specific acetylamino and ethyl groups, which confer distinct chemical and biological properties. These modifications can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds .
Properties
CAS No. |
133626-76-3 |
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Molecular Formula |
C17H18N4O2 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-(11-ethyl-6-methyl-5-oxopyrido[3,2-c][1,5]benzodiazepin-9-yl)acetamide |
InChI |
InChI=1S/C17H18N4O2/c1-4-21-15-10-12(19-11(2)22)7-8-14(15)20(3)17(23)13-6-5-9-18-16(13)21/h5-10H,4H2,1-3H3,(H,19,22) |
InChI Key |
FVGOWERAAKTYDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C)N(C(=O)C3=C1N=CC=C3)C |
Origin of Product |
United States |
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